molecular formula C12H9N3O2 B2968773 3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-12-1

3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine

Cat. No.: B2968773
CAS No.: 672925-12-1
M. Wt: 227.223
InChI Key: HRORRWAWOALHJJ-UHFFFAOYSA-N
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Description

3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .

Industrial Production Methods

Industrial production of oxazolo[5,4-d]pyrimidines, including this compound, often employs large-scale cyclization reactions using efficient and cost-effective reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of these processes .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-d]pyrimidine N-oxides, while reduction can produce reduced derivatives with altered electronic properties .

Scientific Research Applications

3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with molecular targets such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Properties

IUPAC Name

3-methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-8-10-11(13-7-14-12(10)17-15-8)16-9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRORRWAWOALHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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